molecular formula C19H16BrNO2 B2693833 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 1351648-92-4

3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2693833
CAS No.: 1351648-92-4
M. Wt: 370.246
InChI Key: ZRAWXYXCOWNGBX-UHFFFAOYSA-N
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Description

3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide (CAS 1351648-92-4) is a synthetic benzamide derivative with a molecular formula of C19H16BrNO2 and a molecular weight of 370.2 g/mol . The compound features a naphthalene group and a brominated benzamide core, a structure often investigated in medicinal chemistry for its potential to interact with biologically relevant enzymes. Benzamide analogs have been identified as valuable scaffolds in drug discovery, particularly as inhibitors of viral proteases . For instance, structurally related naphthalene-based benzamides have demonstrated effective inhibition of the papain-like protease (PLpro) of coronaviruses like SARS-CoV and SARS-CoV-2, suggesting this compound class could serve as a starting point for developing broad-spectrum antiviral agents . Furthermore, the N-substituted aminobenzamide scaffold is recognized in other therapeutic areas, such as in the research and development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes . The presence of the bromo substituent on the benzamide ring can be a critical structural feature explored through structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for a target of interest . This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-15-8-3-7-14(11-15)19(23)21-12-18(22)17-10-4-6-13-5-1-2-9-16(13)17/h1-11,18,22H,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAWXYXCOWNGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves the following steps:

    Naphthalene Attachment: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Hydroxy Group Introduction: The hydroxy group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxy-containing reagent reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of a carbonyl-containing compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

One of the primary applications of 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is its role as an enzyme inhibitor. Recent studies have indicated its potential effectiveness against various enzymes, including:

  • Acetylcholinesterase : This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine. Inhibitors of acetylcholinesterase are of significant interest in treating Alzheimer's disease. Research has shown that derivatives similar to 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide exhibit promising inhibitory activity against this enzyme, suggesting potential therapeutic applications in neurodegenerative diseases .
  • α-Glucosidase : This enzyme plays a vital role in carbohydrate metabolism. Inhibition of α-glucosidase can be beneficial for managing type 2 diabetes by slowing down glucose absorption. Compounds structurally related to 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide have been screened for their inhibitory effects, demonstrating significant potential .

Anticancer Activity

Emerging evidence suggests that 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide may possess anticancer properties. Studies have investigated its effects on various cancer cell lines, revealing that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. The mechanism appears to involve modulation of signaling pathways associated with cell survival and growth .

Case Studies and Research Findings

StudyObjectiveFindings
Azzam et al. (2024) Evaluate enzyme inhibitionDemonstrated significant inhibition of acetylcholinesterase by related compounds
Research on α-glucosidase inhibitors Investigate potential for diabetes managementFound promising inhibitory activity against α-glucosidase
Anticancer study (2024) Assess cytotoxic effectsInduced apoptosis in cancer cell lines, suggesting therapeutic potential

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with five closely related benzamide derivatives, highlighting structural variations, synthesis methods, and functional applications.

Table 1: Comparative Analysis of 3-Bromo-N-(2-Hydroxy-2-(Naphthalen-1-yl)ethyl)benzamide and Analogues

Compound Name & Evidence ID Key Structural Features Synthesis Method Applications/Properties
Target Compound 3-Bromobenzamide + 2-hydroxy-2-(naphthalen-1-yl)ethyl Likely via amidation of 3-bromobenzoyl chloride with 2-amino-2-(naphthalen-1-yl)ethanol Potential use in catalysis or medicinal chemistry (inferred from aromatic and bromine reactivity)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide + 2-hydroxy-1,1-dimethylethyl From 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H functionalization
2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide 2-Bromobenzamide + naphthalen-1-yloxypropyl + isopropyl Not explicitly detailed; likely via sequential alkylation/amidation steps Enhanced lipophilicity for membrane permeability; bromine aids in halogen bonding
SARS-CoV-2 PLpro Inhibitor 5-Acrylamino-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide Sub-structure-based screening from curated libraries Antiviral activity against SARS-CoV-2 protease (PLpro)
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide 3-Bromobenzamide + 2-hydroxy-2-methylpropyl Commercial synthesis (CAS: 211388-38-4) Intermediate in drug discovery; hydroxyl group enables solubility tuning
3-Amino-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide 3-Amino-2-methylbenzamide + chiral naphthalenylethyl Chiral resolution or asymmetric synthesis Structural studies (X-ray confirmed); potential for enantioselective catalysis

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Bromine at the benzamide's meta position (target compound) increases electrophilicity compared to methyl () or amino () substituents, favoring nucleophilic substitution or metal-catalyzed coupling . The naphthalene group enhances π-stacking interactions, as seen in the SARS-CoV-2 PLpro inhibitor (), suggesting the target compound may bind to hydrophobic enzyme pockets .

Synthetic Accessibility :

  • Compounds with tertiary alcohols (e.g., 2-hydroxy-2-methylpropyl in ) require protection/deprotection strategies during synthesis, whereas primary alcohols (e.g., target compound) may simplify purification .

Biological and Catalytic Potential: The N,O-bidentate ligand in demonstrates utility in C–H activation, implying the target compound’s hydroxyl and amide groups could similarly coordinate transition metals . Chiral naphthalene derivatives () highlight the importance of stereochemistry in biological activity, suggesting the target’s chiral center could influence enantioselective interactions .

Physicochemical Properties :

  • Lipophilicity increases with naphthalene substitution (target compound vs. ), impacting bioavailability and membrane permeability .

Biological Activity

3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C16H16BrNO\text{C}_{16}\text{H}_{16}\text{BrN}O

This structure features a bromine atom, a naphthalene moiety, and a hydroxyl group, which are crucial for its biological interactions.

Research indicates that 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, it targets c-MET kinase, which plays a role in tumor growth and metastasis. Studies have reported IC50 values indicating significant inhibitory effects at micromolar concentrations .
  • Apoptosis Induction : In various cell lines, including non-small cell lung cancer (NSCLC), the compound has been linked to the induction of apoptosis, enhancing cell death in resistant cancer phenotypes .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viruses, although detailed mechanisms remain to be fully elucidated .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide:

Biological Activity Effect IC50/EC50 Values Cell Lines/Models
c-MET Kinase InhibitionSignificant inhibitionIC50 = 8.1 μMNSCLC
Apoptosis InductionEnhanced cell death-NSCLC
Antiviral ActivityInhibition of viral replication-Various viruses (preliminary findings)

Case Study 1: Non-Small Cell Lung Cancer

A study investigated the effects of 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide on NSCLC cells that had developed resistance to first-generation EGFR-TKIs. The compound restored sensitivity to these drugs and significantly inhibited tumor growth in xenograft models .

Case Study 2: Viral Inhibition

In vitro studies demonstrated that the compound exhibited antiviral properties against strains of influenza and other respiratory viruses. The mechanism appears to involve interference with viral replication processes, though further research is required to confirm these findings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A multi-step approach involving condensation reactions is common. For example, β-naphthol and benzaldehyde derivatives can be reacted with brominated benzamide precursors in acetonitrile:water (3:1) under reflux for 72 hours . Purification via crystallization (e.g., methanol:water 4:1) yields ~75% product. Adjusting stoichiometry, solvent polarity, or using coupling agents like EDC/HCl may enhance efficiency.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer : ¹H NMR should show characteristic signals for the naphthalene protons (δ 7.2–8.3 ppm), the hydroxyl group (δ ~5.0 ppm, broad), and the benzamide carbonyl (δ ~164 ppm in ¹³C NMR). IR spectroscopy will confirm amide C=O stretching (~1650 cm⁻¹) and O–H stretching (~3400 cm⁻¹). Cross-validation with synthetic intermediates is critical .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at controlled temperatures (20–25°C) promotes crystal growth. Monoclinic systems (e.g., space group P2₁/n) are common for brominated benzamides, with cell parameters a ≈ 12–14 Å, b ≈ 6–8 Å, and β ≈ 98–106° .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and naphthyl groups influence conformational dynamics in crystallographic studies?

  • Methodological Answer : The bromine atom induces electron-withdrawing effects, polarizing the benzamide carbonyl and stabilizing planar conformations. The bulky naphthyl group causes torsional strain, leading to non-coplanar arrangements observed in crystal lattices. Density Functional Theory (DFT) calculations paired with SHELXL refinement can quantify bond angles and torsion angles .

Q. What strategies resolve data contradictions in biological activity assays (e.g., conflicting IC₅₀ values) for structurally analogous benzamides?

  • Methodological Answer : Cross-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation for efficacy). For example, conflicting anti-inflammatory data may arise from off-target effects; proteome-wide profiling or knockout models can clarify specificity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity in pharmacological applications?

  • Methodological Answer : Systematic modification of substituents (e.g., replacing bromine with Cl, CF₃) and side chains (e.g., varying hydroxyethyl linker length) followed by in vitro/in vivo testing. For instance, naphthalene substitution at position 1 enhances hydrophobic interactions with enzyme pockets, while shorter linkers reduce metabolic instability .

Q. What computational tools predict synthetic accessibility and retrosynthetic pathways for novel derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys or Pistachio) leverage reaction databases to propose routes. For brominated benzamides, prioritize Buchwald-Hartwig amination or Ullmann coupling for aryl-ethyl linkages. Retrosynthetic analysis often identifies 3-bromobenzoic acid and 2-(naphthalen-1-yl)ethanol as key precursors .

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